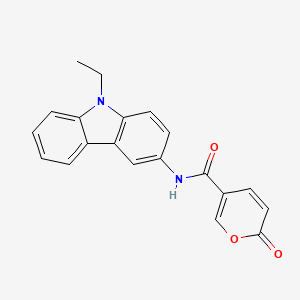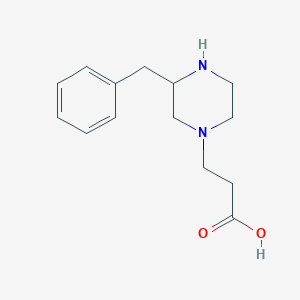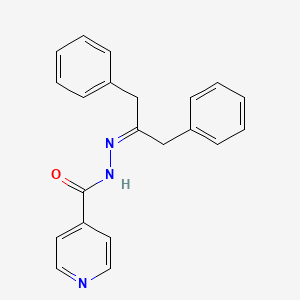
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities . These properties make them attractive for various applications in optoelectronics, electroactive materials, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide typically involves the reaction of 9-ethylcarbazole with ethyl-3-oxobutanoate under specific conditions. The reaction in benzene yields ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate condensation products or N-(9-ethylcarbazol-3-yl)-3-oxobutanamide acylation products . The condensation products can be cyclized to the corresponding 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones upon heating in mineral oil at 240-250°C .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve electropolymerization processes. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . These methods are advantageous due to their ability to produce high-quality materials with excellent optoelectronic properties.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl-3-oxobutanoate, hydrochloric acid, and benzene . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the direction and outcome of the reactions.
Major Products Formed
The major products formed from these reactions include ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate and N-(9-ethylcarbazol-3-yl)-3-oxobutanamide . These products can further undergo cyclization to form more complex structures.
Scientific Research Applications
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrochemical polymerization, which proceeds through an ECE mechanism . This mechanism starts with the oxidation of the monomer to the corresponding cation radical, followed by a fast dimerization at position 3 of the carbazole unit .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide include:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different optoelectronic properties compared to poly(2,7-carbazole) due to its unique structure.
Indolocarbazoles: Another group of materials with excellent performance, solubility, and stability.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of carbazole derivatives with those of pyran carboxamides
Properties
CAS No. |
371222-59-2 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c1-2-22-17-6-4-3-5-15(17)16-11-14(8-9-18(16)22)21-20(24)13-7-10-19(23)25-12-13/h3-12H,2H2,1H3,(H,21,24) |
InChI Key |
VVRUZFJDYVELAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=COC(=O)C=C3)C4=CC=CC=C41 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)


![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)




![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)

